molecular formula C13H16Cl2N2O4 B12139051 4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B12139051
M. Wt: 335.18 g/mol
InChI Key: LAZAXTCLSFADDG-UHFFFAOYSA-N
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Description

4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxypropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: The starting material, 3,4-dichloroaniline, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is reacted with 2-hydroxypropylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. Continuous flow reactors may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptor sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
  • 4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxopentanoic acid

Uniqueness

Compared to similar compounds, 4-((3,4-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid exhibits unique properties due to the specific arrangement of its functional groups

Properties

Molecular Formula

C13H16Cl2N2O4

Molecular Weight

335.18 g/mol

IUPAC Name

4-(3,4-dichloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid

InChI

InChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-11(13(20)21)5-12(19)17-8-2-3-9(14)10(15)4-8/h2-4,7,11,16,18H,5-6H2,1H3,(H,17,19)(H,20,21)

InChI Key

LAZAXTCLSFADDG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C(=O)O)O

Origin of Product

United States

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